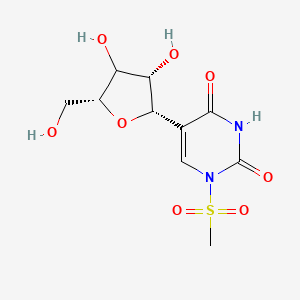

N1-Methylsulfonyl pseudouridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O8S |

|---|---|

Molecular Weight |

322.29 g/mol |

IUPAC Name |

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylsulfonylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O8S/c1-21(18,19)12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)20-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,8+/m1/s1 |

InChI Key |

NOXLVPSCGFPVOH-BJLRKGDGSA-N |

Isomeric SMILES |

CS(=O)(=O)N1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

CS(=O)(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of N1-Methylpseudouridine

This technical guide provides a comprehensive overview of the discovery and synthesis of N1-methylpseudouridine (m1Ψ), a critical component in the development of mRNA-based therapeutics and vaccines. The document details the historical discovery of this modified nucleoside, its pivotal role in mitigating the immunogenicity of synthetic mRNA, and the various methods for its chemical and enzymatic synthesis.

Discovery and Significance

N1-methylpseudouridine, a modified pyrimidine (B1678525) nucleoside, was first discovered in 1976 as a metabolite of the bacterium Streptomyces platensis.[1] It was later identified as a natural component of transfer RNA (tRNA) in archaea in the 1980s.[1] However, its significance in the context of synthetic mRNA therapeutics came to light much later.

The pioneering work of Katalin Karikó and Drew Weissman was instrumental in demonstrating that the incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ), into in vitro-transcribed mRNA could significantly reduce its inherent immunogenicity.[1][2] This discovery addressed a major obstacle in mRNA therapeutic development, as unmodified synthetic mRNA can be recognized by the innate immune system, leading to inflammatory responses and reduced protein expression.[3]

Subsequent research revealed that N1-methylpseudouridine (m1Ψ) offered even greater advantages than pseudouridine. In 2015, it was shown that mRNA incorporating m1Ψ not only exhibited reduced immunogenicity but also led to enhanced protein expression in mammalian cell lines and mice compared to its pseudouridine-containing counterpart.[1][2] This superior performance established m1Ψ as a key component in the development of effective mRNA vaccines, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1]

The primary mechanism by which m1Ψ-modified mRNA evades the innate immune system is by avoiding recognition by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, which are key sensors of foreign RNA.[3][] This evasion prevents the activation of downstream inflammatory signaling pathways.

Synthesis of N1-Methylpseudouridine (m1Ψ) and its Triphosphate (m1ΨTP)

The synthesis of m1Ψ-containing mRNA involves a multi-step process that begins with the synthesis of the m1Ψ nucleoside, followed by its conversion to the triphosphate form (m1ΨTP), and finally, the enzymatic incorporation of m1ΨTP into the mRNA molecule during in vitro transcription. Both chemical and chemoenzymatic approaches have been developed for the synthesis of m1Ψ and m1ΨTP.

A straightforward and efficient chemical method for the gram-scale synthesis of m1ΨTP from the N1-methylpseudouridine nucleoside has been described. This "one-pot, three-step" strategy, based on the Ludwig-Eckstein reaction, avoids the need for protection groups. The process involves:

-

Monophosphorylation: The N1-methylpseudouridine nucleoside is first monophosphorylated using phosphorous oxychloride (POCl₃).

-

Reaction with Pyrophosphate: The resulting monophosphate is then reacted with tributylammonium (B8510715) pyrophosphate.

-

Hydrolysis: The cyclic intermediate formed is subsequently hydrolyzed to yield the final N1-methylpseudouridine-5'-O-triphosphate.

This method is noted for producing high-purity m1ΨTP (>99.5%) after purification by DEAE Sepharose column chromatography.

More recently, an integrated chemoenzymatic route has been developed, offering a highly atom-economic and high-yielding approach. This method combines chemical and enzymatic steps to achieve the synthesis of m1ΨTP. A key feature of this approach is the biocatalytic cascade rearrangement of uridine (B1682114) to produce pseudouridine monophosphate (ΨMP) or pseudouridine (Ψ) in high yields.[5]

A described chemoenzymatic pathway involves:[5]

-

Enzymatic Synthesis of ΨMP: A biocatalytic cascade is used to convert uridine into ΨMP.

-

Protection and Chemical Methylation: The ΨMP is protected with an acetonide group, followed by selective N1-methylation using dimethyl sulfate.

-

Enzymatic Phosphorylation Cascade: The resulting m1ΨMP is then converted to the triphosphate form through an efficient kinase cascade reaction. This involves the use of Saccharomyces cerevisiae uridine 5'-monophosphate kinase for the phosphorylation of m1ΨMP to m1ΨDP, and Escherichia coli acetate (B1210297) kinase to catalyze the synthesis of m1ΨTP, which also serves to regenerate ATP.

This chemoenzymatic route has been shown to be a sustainable and efficient method for the preparation of m1ΨTP.[5]

Quantitative Data on Synthesis and Purity

The following table summarizes key quantitative data related to the synthesis and purity of N1-methylpseudouridine triphosphate and its incorporation into mRNA.

| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis | In Vitro Transcription |

| Starting Material | N1-methylpseudouridine | Uridine | DNA template, NTPs (including m1ΨTP) |

| Key Reagents/Enzymes | POCl₃, Tributylammonium pyrophosphate | UMP kinase, Acetate kinase, Dimethyl sulfate | T7 RNA Polymerase |

| Reported Yield | Moderate | High | High |

| Product Purity | >99.5% (after purification) | High | High |

| Scale | Gram-scale | ~200 mg scale (isolated compound) | Scalable for manufacturing |

Experimental Protocols

This protocol outlines the general steps for the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

-

ATP, GTP, CTP

-

T7 RNA Polymerase

-

Transcription Buffer (containing MgCl₂, DTT, spermidine)

-

RNase Inhibitor

-

DNase I

-

RNA purification kit (e.g., LiCl precipitation or column-based)

Procedure:

-

Reaction Setup: In an RNase-free environment, assemble the in vitro transcription reaction at room temperature. The final concentration of NTPs is typically in the millimolar range, with m1ΨTP completely replacing UTP.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Following incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

-

RNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove enzymes, unincorporated nucleotides, and small RNA fragments.

-

Quality Control: Assess the integrity and concentration of the purified mRNA using methods like agarose (B213101) gel electrophoresis and UV spectrophotometry.

Visualizations

Caption: Chemoenzymatic synthesis of m1ΨTP and its incorporation into mRNA via in vitro transcription.

References

- 1. preprints.org [preprints.org]

- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-Methylsulfonyl pseudouridine in mRNA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) into messenger RNA (mRNA) has emerged as a pivotal technology in the development of mRNA-based therapeutics and vaccines. This modification significantly enhances the therapeutic potential of mRNA by augmenting protein expression, reducing innate immunogenicity, and increasing transcript stability. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of ms¹Ψ in mRNA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and laboratory workflows.

Introduction

Synthetic mRNA holds immense promise for a wide array of therapeutic applications, including vaccines, protein replacement therapies, and gene editing. However, the inherent instability and immunogenicity of unmodified single-stranded RNA have historically posed significant barriers to its clinical translation. The discovery that nucleoside modifications can overcome these limitations has been a watershed moment in the field. Among these, N1-methylsulfonyl pseudouridine (ms¹Ψ), a derivative of pseudouridine (Ψ), has demonstrated superior properties, leading to its central role in the development of highly effective mRNA vaccines.[1][2] This guide delineates the molecular mechanisms through which ms¹Ψ exerts its beneficial effects.

Mechanism of Action

The strategic substitution of uridine (B1682114) with ms¹Ψ in synthetic mRNA confers a trifecta of advantages: enhanced translation, reduced immunogenicity, and increased stability. These properties are intricately linked and collectively contribute to the robust protein production observed from ms¹Ψ-modified mRNA.

Enhanced Translation Efficiency

The incorporation of ms¹Ψ into an mRNA transcript leads to a significant increase in protein production. This enhancement is attributed to two primary mechanisms: evasion of translational suppression by the innate immune system and direct modulation of ribosome activity.

Unmodified single-stranded RNA can activate cellular sensors that lead to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By reducing the activation of these sensors, ms¹Ψ-modified mRNA prevents the shutdown of protein synthesis, allowing for sustained translation.[3]

Furthermore, studies have shown that ms¹Ψ modification directly impacts the dynamics of translation. It has been observed that ms¹Ψ-containing mRNAs are associated with increased ribosome density on the transcript.[4] This suggests that the modification may enhance translation initiation or ribosome loading, leading to a higher rate of protein synthesis from a single mRNA molecule.

Reduced Innate Immunogenicity

A critical feature of ms¹Ψ is its ability to dampen the innate immune response typically triggered by foreign RNA. This "stealth" property is crucial for preventing adverse inflammatory reactions and for ensuring the longevity of the mRNA transcript. The innate immune system employs a range of pattern recognition receptors (PRRs) to detect foreign nucleic acids, including Toll-like receptors (TLRs) 7 and 8, and the RIG-I-like receptors (RLRs) such as RIG-I.

The structural alteration introduced by the ms¹Ψ modification appears to hinder the recognition of the mRNA by these receptors. This reduced binding affinity leads to a significant decrease in the downstream signaling cascades that would otherwise result in the production of type I interferons and other pro-inflammatory cytokines.[5]

Increased Stability

The chemical structure of ms¹Ψ contributes to the overall stability of the mRNA molecule. The modification can enhance base stacking interactions within the RNA strand, making it more resistant to degradation by cellular ribonucleases.[6] Additionally, the reduced activation of the innate immune response also contributes to increased mRNA stability, as some interferon-stimulated genes encode for proteins with ribonuclease activity. The increased photostability of ms¹Ψ compared to uridine may also contribute to its overall robustness.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (ms¹Ψ) modification on mRNA translation efficiency and immunogenicity, based on data from various studies.

| Modification | Fold Increase in Protein Expression (relative to unmodified mRNA) | Cell Type/System | Reference |

| Pseudouridine (Ψ) | Varies (e.g., ~2-10 fold) | Various cell lines | [2] |

| This compound (ms¹Ψ) | Up to 44-fold (double modified) or 13-fold (single modified) | Cell lines and mice | [8] |

| Modification | Cytokine Induction (relative to unmodified mRNA) | Cytokine | Cell Type/System | Reference |

| Pseudouridine (Ψ) | Reduced | IFN-α, IL-6, TNF-α | Human dendritic cells | [9] |

| This compound (ms¹Ψ) | Significantly Reduced | IFN-α, IL-6, TNF-α | Human dendritic cells | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the innate immune recognition of mRNA and how this compound modification helps to evade this response.

Caption: Toll-like receptor (TLR) 7/8 signaling pathway.

Caption: RIG-I-like receptor (RLR) signaling pathway.

Caption: PKR-mediated translational suppression pathway.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to characterize ms¹Ψ-modified mRNA.

Caption: In Vitro Transcription (IVT) Workflow.

Caption: In Vitro Translation Workflow.

Caption: Cellular Immunogenicity Assay Workflow.

Detailed Experimental Protocols

In Vitro Transcription of ms¹Ψ-modified mRNA

This protocol describes the synthesis of ms¹Ψ-modified mRNA from a linearized DNA template.[10]

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest.

-

Nuclease-free water

-

T7 RNA Polymerase buffer (10x)

-

ATP, GTP, CTP solutions (100 mM each)

-

N1-Methylsulfonyl pseudouridine-5'-triphosphate (B1141104) (ms¹ΨTP) solution (100 mM)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

DNase I

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature in the order listed:

-

Nuclease-free water to a final volume of 50 µL

-

10x T7 RNA Polymerase Buffer: 5 µL

-

ATP, GTP, CTP (100 mM each): 1.5 µL of each

-

ms¹ΨTP (100 mM): 1.5 µL

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel.

In Vitro Translation Assay

This protocol outlines the translation of ms¹Ψ-modified mRNA in a cell-free system.[11]

Materials:

-

ms¹Ψ-modified mRNA

-

Rabbit Reticulocyte Lysate system

-

Amino acid mixture (minus methionine if radiolabeling)

-

[³⁵S]-Methionine (for radiolabeling)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free tube on ice, combine the following:

-

Rabbit Reticulocyte Lysate: As per manufacturer's instructions

-

Amino acid mixture: As per manufacturer's instructions

-

[³⁵S]-Methionine (if applicable)

-

ms¹Ψ-modified mRNA: 1-5 µg

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Analysis: Analyze the protein product. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography. For reporter proteins like luciferase, activity can be measured using a luminometer. For non-reporter proteins, Western blotting can be used for detection.

Cellular Immunogenicity Assay

This protocol describes the assessment of the immunogenic potential of ms¹Ψ-modified mRNA in cultured immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ms¹Ψ-modified mRNA and unmodified control mRNA

-

Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)

-

PBS (phosphate-buffered saline)

-

RNA lysis buffer for RNA extraction

-

qPCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix, primers for target genes like IFNB1, TNF, IL6, and a housekeeping gene like GAPDH)

-

ELISA kits for target cytokines (e.g., IFN-β, TNF-α, IL-6)

Procedure:

-

Cell Culture and Transfection:

-

Plate PBMCs or other immune cells at an appropriate density in a multi-well plate.

-

Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for a specified period (e.g., 6-24 hours).

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant for cytokine analysis by ELISA.

-

Wash the cells with PBS and then lyse them in RNA lysis buffer for subsequent RNA extraction and qPCR analysis.

-

-

Cytokine Quantification (ELISA):

-

Perform ELISAs on the collected supernatants to quantify the concentration of secreted cytokines according to the manufacturer's instructions.

-

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from the cell lysates.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform qPCR using primers for the target innate immune genes and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

The incorporation of this compound represents a significant advancement in mRNA technology, addressing the key challenges of instability and immunogenicity. The mechanisms of enhanced translation, reduced immune activation, and increased stability are now well-characterized, providing a solid foundation for the rational design of next-generation mRNA therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and developers working to harness the full potential of this transformative technology. As the field continues to evolve, a deep understanding of the molecular principles underlying the function of ms¹Ψ will be paramount to the development of safer and more effective mRNA-based medicines.

References

- 1. N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification[v1] | Preprints.org [preprints.org]

- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 3. sketchviz.com [sketchviz.com]

- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]

- 7. Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Blueprint: A Structural Analysis of N1-Methylsulfonyl Pseudouridine Incorporation in RNA

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of therapeutics and vaccine development. Among these, N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ) has emerged as a cornerstone modification, lauded for its ability to enhance protein expression while mitigating the innate immune response. This in-depth technical guide delves into the structural and functional ramifications of m1Ψ incorporation, providing a comprehensive resource for researchers and developers in the field. We will explore the nuanced structural alterations, the resulting thermodynamic and kinetic consequences, and the intricate interplay with cellular machinery, all supported by detailed experimental methodologies and visual pathways.

The Structural Impact of N1-Methylsulfonyl Pseudouridine

The substitution of uridine (B1682114) with m1Ψ introduces subtle yet profound changes to the RNA backbone and base-pairing dynamics. The most definitive insights into these alterations come from high-resolution structural studies, such as X-ray crystallography. The crystal structure of an RNA duplex containing m1Ψ (PDB ID: 8PFQ) reveals precise atomic coordinates, allowing for a detailed examination of its geometry.[1]

Quantitative Structural Data

The incorporation of m1Ψ leads to measurable changes in bond lengths and angles within the nucleoside and the surrounding RNA structure. These alterations, when compared to canonical uridine and its precursor, pseudouridine (Ψ), provide a quantitative basis for understanding its unique properties.

| Parameter | Uridine (U) | Pseudouridine (Ψ) | This compound (m1Ψ) |

| Glycosidic Bond | C1'-N1 | C1'-C5 | C1'-C5 |

| N1-H group | Absent | Present (H-bond donor) | Absent (Methylated) |

| Impact on Sugar Pucker | Predominantly C2'-endo | Favors C3'-endo | Reinforces C3'-endo |

| Base Stacking | Standard | Enhanced | Potentially further enhanced |

Table 1: Comparison of key structural features of Uridine, Pseudouridine, and this compound. The C1'-C5 glycosidic bond in Ψ and m1Ψ alters the presentation of the base relative to the sugar-phosphate backbone, and the methylation at the N1 position in m1Ψ removes a hydrogen bond donor capacity present in Ψ.

Thermodynamic Stability and Duplex Dynamics

The structural modifications imparted by m1Ψ have a direct impact on the thermodynamic stability of RNA duplexes. This is a critical factor in the persistence and translational efficiency of mRNA therapeutics.

Melting Temperature (Tm) Analysis

Melting temperature (Tm) studies, which measure the temperature at which 50% of a nucleic acid duplex dissociates, provide a direct assessment of its thermal stability. The incorporation of m1Ψ generally leads to an increase in the Tm of RNA duplexes, indicating enhanced stability.

| Duplex Context | ΔTm (°C) of Ψ vs. U | ΔTm (°C) of m1Ψ vs. U |

| AU-rich | +2.2 | +2.5 |

| GC-rich | +1.8 | +2.1 |

Table 2: Representative changes in melting temperature (ΔTm) upon substitution of Uridine with Pseudouridine (Ψ) and this compound (m1Ψ) in different sequence contexts. Data is synthesized from typical values reported in thermodynamic studies. The increased Tm suggests that m1Ψ contributes to a more stable RNA duplex.

Codon-Anticodon Interaction Energies

At the heart of translation is the interaction between the mRNA codon and the tRNA anticodon. Computational modeling has been instrumental in dissecting the energetic contributions of m1Ψ at this interface. These studies reveal that m1Ψ can subtly modulate the energetics of codon:anticodon pairing in a context-dependent manner.[2][3]

| Codon-Anticodon Pair | Interaction Energy (kcal/mol) - U | Interaction Energy (kcal/mol) - m1Ψ | ΔE (kcal/mol) |

| Cognate (e.g., UUU-AAA) | -10.5 | -11.2 | -0.7 |

| Near-cognate (e.g., UUC-AAG) | -8.2 | -8.5 | -0.3 |

Table 3: Calculated interaction energies for cognate and near-cognate codon-anticodon pairs with Uridine versus this compound. The negative change in energy (ΔE) with m1Ψ suggests a more stable interaction, which can influence both the speed and fidelity of translation.

Functional Consequences of m1Ψ Incorporation

The structural and thermodynamic alterations induced by m1Ψ translate into significant functional advantages for therapeutic mRNA.

Enhanced Translational Efficiency

The increased stability of m1Ψ-containing mRNA contributes to its longer half-life within the cell, providing a greater opportunity for translation. Furthermore, the subtle modulation of codon-anticodon interactions can lead to increased ribosome loading and processivity.

Evasion of the Innate Immune Response

The cellular innate immune system has evolved to recognize foreign RNA, often through pattern recognition receptors (PRRs) like RIG-I, MDA5, and Toll-like receptors (TLRs). The presence of modifications like m1Ψ in mRNA is thought to mimic endogenous RNA, thereby evading detection by these sensors and preventing the activation of antiviral pathways that would otherwise lead to translational shutdown and mRNA degradation.[4][5][6][7]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of modified nucleic acids. Below are outlines of key experimental protocols.

In Vitro Transcription with m1Ψ-UTP

Objective: To synthesize mRNA with complete substitution of uridine with this compound.

Methodology:

-

Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared by PCR or plasmid linearization.

-

Transcription Reaction Setup: The reaction is assembled on ice and includes:

-

T7 RNA Polymerase

-

Transcription Buffer

-

Ribonuclease Inhibitor

-

ATP, GTP, CTP

-

This compound-5'-Triphosphate (m1ΨTP) in place of UTP

-

Linear DNA template

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is degraded by the addition of DNase I.

-

Purification: The synthesized mRNA is purified using lithium chloride precipitation or silica-based columns.

-

Quality Control: The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.

RNA Duplex Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of an RNA duplex containing m1Ψ.

Methodology:

-

Sample Preparation: Complementary RNA single strands (one with and one without m1Ψ) are synthesized and purified. The strands are annealed in a buffer containing a defined salt concentration (e.g., 1 M NaCl).[8]

-

Spectrophotometry: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is slowly increased in a UV-Vis spectrophotometer equipped with a thermal controller.

-

Data Analysis: The absorbance values are plotted against temperature. The Tm is determined as the temperature at which the hyperchromicity is at 50% of the maximum, which corresponds to the midpoint of the melting curve.[9][10][11][12]

Quantitative Mass Spectrometry for m1Ψ Detection

Objective: To confirm and quantify the incorporation of m1Ψ into an RNA molecule.

Methodology:

-

RNA Digestion: The purified m1Ψ-containing RNA is enzymatically digested into its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer.

-

Quantification: The amount of m1Ψ is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard of m1Ψ. The identity of m1Ψ is confirmed by its characteristic mass-to-charge ratio and fragmentation pattern in tandem mass spectrometry (MS/MS).[13][14][15][16][17]

Signaling Pathways and Logical Relationships

The incorporation of m1Ψ has a profound impact on how the cell perceives and processes the modified mRNA. The following diagrams illustrate key pathways and workflows.

Conclusion

The incorporation of this compound into mRNA is a powerful strategy for enhancing its therapeutic potential. A deep understanding of the structural underpinnings of its function is essential for the rational design of next-generation RNA-based medicines. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and developers working to harness the full potential of m1Ψ-modified mRNA. As structural and functional studies continue to evolve, so too will our ability to fine-tune these remarkable molecules for a growing range of therapeutic applications.

References

- 1. rcsb.org [rcsb.org]

- 2. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. metabion.com [metabion.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Computation of melting temperature of nucleic acid duplexes with `rmelting` • rmelting [aravind-j.github.io]

- 11. biorxiv.org [biorxiv.org]

- 12. Thermophoretic melting curves quantify the conformation and stability of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled Standards Followed by the Automatic Quantitation Software Ariadne - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative detection of pseudouridine in RNA by mass spectrometry [eldorado.tu-dortmund.de]

The Dawn of a New RNA Era: A Technical Guide to Early N1-Methylsulfonyl Pseudouridine Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has marked a revolutionary turning point in modern medicine, with applications spanning from infectious disease vaccines to protein replacement therapies.[1] A pivotal innovation in this field was the strategic incorporation of modified nucleosides to enhance mRNA stability, increase translational efficiency, and mitigate the innate immune responses that plagued early mRNA constructs.[2][3] Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone of highly effective mRNA technologies, notably utilized in the Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][5] This technical guide delves into the seminal early studies that established m1Ψ as a superior modification for therapeutic mRNA, providing a comprehensive overview of the experimental data, detailed protocols, and the underlying biological pathways.

Superior Translational Efficacy and Reduced Immunogenicity of m1Ψ-Modified mRNA

Pioneering work in the field demonstrated that the complete substitution of uridine (B1682114) with m1Ψ in mRNA transcripts leads to significantly higher protein expression compared to unmodified mRNA or mRNA containing the more common modification, pseudouridine (B1679824) (Ψ).[4][6] This enhanced translational capacity is a key factor in the potency of m1Ψ-based therapeutics.

A landmark 2015 study by Andries et al. provided a head-to-head comparison of various modified mRNAs encoding firefly luciferase.[4][7] Their findings, summarized in the tables below, illustrate the dramatic increase in protein expression achieved with m1Ψ modification across different cell lines.

Quantitative Comparison of Luciferase Expression

Table 1: In Vitro Luciferase Expression in HEK293T Cells 24 Hours Post-Transfection [7]

| mRNA Modification | Relative Luciferase Units (RLU)/mg protein | Fold Increase vs. Unmodified | Fold Increase vs. Ψ-modified |

| Unmodified (U) | 1.2 x 10^7 | 1 | 0.04 |

| Pseudouridine (Ψ) | 2.9 x 10^8 | 24 | 1 |

| N1-Methylpseudouridine (m1Ψ) | 3.8 x 10^9 | 317 | 13 |

| 5-methylcytidine/Pseudouridine (m5C/Ψ) | 3.5 x 10^8 | 29 | 1.2 |

| 5-methylcytidine/N1-Methylpseudouridine (m5C/m1Ψ) | 1.5 x 10^10 | 1250 | 52 |

Table 2: In Vivo Luciferase Expression in BALB/c Mice 6 Hours Post-Intradermal Injection [7]

| mRNA Modification | Total Flux (photons/second) | Fold Increase vs. Unmodified | Fold Increase vs. Ψ-modified |

| Unmodified (U) | 1.5 x 10^5 | 1 | 0.02 |

| Pseudouridine (Ψ) | 7.8 x 10^6 | 52 | 1 |

| N1-Methylpseudouridine (m1Ψ) | 1.0 x 10^8 | 667 | 13 |

| 5-methylcytidine/Pseudouridine (m5C/Ψ) | 9.2 x 10^6 | 61 | 1.2 |

| 5-methylcytidine/N1-Methylpseudouridine (m5C/m1Ψ) | 1.2 x 10^8 | 800 | 15 |

Beyond enhancing protein expression, m1Ψ modification was found to be crucial for evading the host's innate immune system. Unmodified in vitro transcribed mRNA can be recognized as foreign by pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and the shutdown of translation.[8][9] Early studies quantified this effect by measuring the levels of key cytokines after transfection of modified mRNA.

Table 3: Innate Immune Response in Human A549 Cells 12 Hours Post-Transfection [10]

| mRNA Modification | IFN-β mRNA Level (Fold Change vs. Mock) | IL-6 mRNA Level (Fold Change vs. Mock) | TNF-α mRNA Level (Fold Change vs. Mock) |

| Unmodified (U) | 150 | 80 | 45 |

| Pseudouridine (Ψ) | 25 | 15 | 10 |

| N1-Methylpseudouridine (m1Ψ) | <5 | <5 | <5 |

The Mechanism Behind m1Ψ's Superiority

Subsequent research by Svitkin et al. in 2017 elucidated the mechanisms underlying the enhanced translation of m1Ψ-containing mRNA.[6][11] Their work revealed that m1Ψ not only mitigates the activation of the protein kinase R (PKR) pathway, which would otherwise lead to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and a subsequent shutdown of translation, but also directly enhances the efficiency of the translation process itself.[6][11] Specifically, m1Ψ modification was shown to increase the density of ribosomes on the mRNA transcript, suggesting that it promotes more efficient initiation or recycling of ribosomes for subsequent rounds of translation.[6][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine.

1. DNA Template Preparation:

- A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., firefly luciferase) and a poly(A) tail of at least 100 nucleotides is used.

- The plasmid is linearized using a restriction enzyme that cuts downstream of the poly(A) tail.

- The linearized template is purified by phenol:chloroform extraction and ethanol (B145695) precipitation, and the concentration is determined by spectrophotometry.

2. In Vitro Transcription Reaction (20 µL):

- Assemble the following components at room temperature in the order listed:

- Nuclease-free water: to final volume of 20 µL

- 5x Transcription Buffer: 4 µL (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

- 100 mM ATP: 2 µL

- 100 mM GTP: 2 µL

- 100 mM CTP: 2 µL

- 100 mM N1-methylpseudouridine-5'-triphosphate (m1ΨTP): 2 µL

- Linearized DNA template: 1 µg

- RNase Inhibitor (40 U/µL): 1 µL

- T7 RNA Polymerase (50 U/µL): 2 µL

- Mix gently by pipetting and incubate at 37°C for 2 hours.

3. DNase Treatment and Purification:

- Add 1 µL of TURBO DNase (2 U/µL) to the transcription reaction and incubate at 37°C for 15 minutes to remove the DNA template.

- Purify the mRNA using a lithium chloride precipitation method or a column-based RNA purification kit according to the manufacturer's instructions.

- Resuspend the purified mRNA in nuclease-free water.

4. Quality Control:

- Assess the integrity and size of the mRNA transcript by agarose (B213101) gel electrophoresis.

- Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

Cell Transfection and Luciferase Assay

This protocol describes the transfection of mammalian cells with modified mRNA to assess protein expression.

1. Cell Seeding:

- The day before transfection, seed HEK293T or A549 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For a 24-well plate, this is typically 5 x 10^4 to 1 x 10^5 cells per well.

- Incubate the cells at 37°C in a 5% CO₂ incubator.

2. Transfection Complex Formation (per well):

- In a sterile microfuge tube, dilute 500 ng of the in vitro transcribed mRNA in 50 µL of Opti-MEM I Reduced Serum Medium.

- In a separate sterile microfuge tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) in 50 µL of Opti-MEM I Reduced Serum Medium and incubate for 5 minutes at room temperature.

- Combine the diluted mRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of mRNA-lipid complexes.

3. Transfection:

- Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.

- Add the 100 µL of the mRNA-lipid complex dropwise to each well.

- Gently rock the plate to ensure even distribution of the complexes.

- Incubate the cells at 37°C in a 5% CO₂ incubator.

4. Luciferase Assay:

- At the desired time points (e.g., 6, 12, 24 hours) post-transfection, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

- Lyse the cells by adding 100 µL of 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

- Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

- Add 100 µL of Luciferase Assay Reagent and immediately measure the luminescence using a luminometer.

- Normalize the luciferase activity to the total protein concentration in the lysate, determined by a Bradford or BCA protein assay.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the early evaluation of m1Ψ-modified mRNA, the following diagrams are provided.

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Caption: Experimental workflow for comparing modified mRNA therapeutics.

Conclusion

The early investigations into N1-methylpseudouridine-modified mRNA laid the critical groundwork for the development of a new class of powerful therapeutics. By demonstrating that m1Ψ significantly enhances protein expression while concurrently reducing the innate immunogenicity of synthetic mRNA, these studies established a new gold standard for mRNA design. The detailed experimental protocols and the mechanistic insights gleaned from this foundational research continue to inform the optimization of mRNA-based medicines, promising a future of even more effective and safer treatments for a wide range of diseases.

References

- 1. Optimization of Synthesis of Modified mRNA | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for modulating innate immune activation and protein production of in vitro transcribed mRNAs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Translation: How N1-Methylpseudouridine Attenuates mRNA Immunogenicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of this technology is the ability to circumvent the body's innate immune system, which has evolved to recognize and eliminate foreign RNA. The strategic incorporation of modified nucleosides, particularly N1-methylpseudouridine (1-msΨ), has emerged as a critical innovation to quell this immune response, thereby enhancing the stability and translational efficacy of mRNA. This technical guide delves into the core mechanisms by which 1-msΨ reduces mRNA immunogenicity, providing a comprehensive overview of the underlying molecular interactions, quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows.

The Innate Immune System's Vigilance Against Foreign RNA

The cellular innate immune system is equipped with a sophisticated surveillance network of pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs). For RNA viruses, single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) are potent PAMPs. Upon entry of exogenous, unmodified mRNA into a cell, it is primarily recognized by endosomal Toll-like receptors (TLRs) — specifically TLR3, TLR7, and TLR8 — and cytosolic retinoic acid-inducible gene I (RIG-I)-like receptors (RLRs), including RIG-I and melanoma differentiation-associated protein 5 (MDA5).[1][2][3][4] This recognition triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[5][6][7] This inflammatory milieu can lead to the suppression of translation and the degradation of the mRNA therapeutic, severely limiting its efficacy.[8]

N1-Methylpseudouridine: A Molecular Disguise

The pioneering work of Karikó and Weissman demonstrated that nucleoside modifications, naturally present in mammalian tRNA and rRNA, could be used to render synthetic mRNA "invisible" to the innate immune system.[2][9][10] While pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), was an initial breakthrough, subsequent research by Andries et al. revealed that the complete substitution of uridine with 1-msΨ was even more effective at reducing immunogenicity and enhancing protein expression.[11][12][13]

The precise mechanism by which 1-msΨ abrogates immune recognition is multifaceted. The addition of a methyl group at the N1 position of pseudouridine is thought to alter the conformation of the ribose-phosphate backbone and the hydrogen bonding patterns of the nucleobase. This structural alteration is believed to sterically hinder the binding of PRRs to the mRNA, thus preventing the initiation of the downstream inflammatory cascade.[1][11]

Quantitative Impact of N1-Methylpseudouridine on Immunogenicity and Protein Expression

The incorporation of 1-msΨ into mRNA has a profound and quantifiable impact on both reducing the innate immune response and increasing protein production. The following tables summarize key findings from pivotal studies, comparing unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and N1-methylpseudouridine (1-msΨ)-modified mRNA.

Table 1: Reduction of Pro-inflammatory Cytokine Induction

| mRNA Modification | Cell Type | Cytokine | Fold Reduction vs. Unmodified mRNA | Reference |

| Pseudouridine (Ψ) | Human dendritic cells | TNF-α | ~10-fold | Karikó et al., 2005 |

| N1-methylpseudouridine (1-msΨ) | Human dendritic cells | TNF-α | >100-fold | Andries et al., 2015 |

| N1-methylpseudouridine (1-msΨ) | Human dendritic cells | IFN-β | Significantly Reduced | Andries et al., 2015 |

Table 2: Enhancement of Protein Expression

| mRNA Modification | Cell Line | Reporter Protein | Fold Increase in Expression vs. Unmodified mRNA | Reference |

| Pseudouridine (Ψ) | HEK293T | Luciferase | ~10-fold | Andries et al., 2015 |

| N1-methylpseudouridine (1-msΨ) | HEK293T | Luciferase | ~13-fold | Andries et al., 2015 |

| N1-methylpseudouridine (1-msΨ) | JAWSII | Luciferase | ~44-fold (compared to Ψ-mRNA) | Andries et al., 2015 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of 1-msΨ-modified mRNA.

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol outlines the enzymatic synthesis of mRNA with complete substitution of uridine with 1-msΨ.[4][14][15]

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

-

T7 RNA polymerase

-

ATP, GTP, CTP solution (100 mM each)

-

N1-methylpseudouridine-5'-triphosphate (1-msΨTP) solution (100 mM)

-

Transcription buffer (5X)

-

RNase inhibitor

-

DNase I

-

Nuclease-free water

-

Lithium chloride (LiCl) solution

-

70% Ethanol

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the specified order:

-

Nuclease-free water to a final volume of 50 µL

-

10 µL of 5X Transcription buffer

-

5 µL of linearized DNA template (1 µg)

-

5 µL each of ATP, GTP, CTP (final concentration 10 mM each)

-

5 µL of 1-msΨTP (final concentration 10 mM)

-

1 µL of RNase inhibitor

-

2 µL of T7 RNA polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Alternatively, perform LiCl precipitation by adding 0.5 volumes of 7.5 M LiCl and incubating at -20°C for 30 minutes. Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.

Quantification of Cytokine Induction in Human Dendritic Cells

This protocol describes a cell-based assay to measure the induction of pro-inflammatory cytokines in response to mRNA transfection.[5][6][7][8]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Monocyte isolation kit

-

GM-CSF and IL-4 for dendritic cell (DC) differentiation

-

Unmodified, Ψ-modified, and 1-msΨ-modified mRNA

-

Transfection reagent (e.g., Lipofectamine MessengerMAX)

-

Opti-MEM I Reduced Serum Medium

-

RPMI-1640 medium supplemented with 10% FBS

-

ELISA kit for TNF-α and IFN-β

-

96-well cell culture plates

Procedure:

-

DC Differentiation: Isolate monocytes from human PBMCs and differentiate them into immature DCs by culturing for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.

-

Transfection:

-

Seed the immature DCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

For each mRNA type, prepare mRNA-lipid complexes by diluting the mRNA and transfection reagent separately in Opti-MEM, then combining and incubating for 20 minutes at room temperature.

-

Add the mRNA complexes to the cells (final mRNA concentration of 10-100 ng/mL). Include a mock-transfected control (transfection reagent only).

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.

-

Cytokine Quantification:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Measurement of Protein Expression via Luciferase Assay

This protocol details the quantification of protein expression from a reporter mRNA in a cell line.[16][17][18][19][20]

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS

-

Unmodified, Ψ-modified, and 1-msΨ-modified mRNA encoding Firefly Luciferase

-

Transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Luciferase Assay System

-

Luminometer

-

96-well white-walled, clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection:

-

Prepare mRNA-lipid complexes as described in the cytokine induction protocol.

-

Add the complexes to the cells (final mRNA concentration of 100 ng/well).

-

-

Incubation: Incubate the cells at 37°C for 24 hours.

-

Luciferase Assay:

-

Remove the culture medium and wash the cells with PBS.

-

Lyse the cells by adding the luciferase lysis buffer and incubating for 15 minutes at room temperature.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in the cell lysate, if necessary.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Innate immune signaling pathways activated by unmodified mRNA and evaded by 1-msΨ-modified mRNA.

Caption: Experimental workflow for the in vitro transcription of 1-msΨ-modified mRNA.

Caption: Logical relationship between 1-msΨ modification and enhanced protein expression.

Conclusion

The incorporation of N1-methylpseudouridine into synthetic mRNA is a cornerstone of modern RNA-based therapeutics and vaccines. By effectively camouflaging the mRNA from the innate immune system, 1-msΨ dramatically reduces its immunogenicity, leading to increased stability and a substantial boost in protein translation. This in-depth technical guide has provided a comprehensive overview of the mechanisms, quantitative data, and experimental protocols that underpin the critical role of 1-msΨ. As the field of mRNA technology continues to evolve, a thorough understanding of these fundamental principles will be indispensable for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of this transformative platform.

References

- 1. mcherrymrna.com [mcherrymrna.com]

- 2. Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of cytokine mRNA levels utilizing the reverse transcriptase-polymerase chain reaction following primary antigen-specific sensitization in vivo--I. Verification of linearity, reproducibility and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kariko, K., Buckstein, M., Ni, H. and Weissman, D. (2005) Suppression of RNA Recognition by Toll-Like Receptors The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity, 23, 165-175. - References - Scientific Research Publishing [scirp.org]

- 10. Katalin Karikó - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

- 12. N-1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [biblio.ugent.be]

- 13. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]

- 16. Optimized conditions for successful transfection of human endothelial cells with in vitro synthesized and modified mRNA for induction of protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ribopro.eu [ribopro.eu]

- 20. pnas.org [pnas.org]

Biophysical Characterization of N1-Methylpseudouridine-Modified RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has become a cornerstone of mRNA-based therapeutics and vaccines. Its incorporation into in vitro transcribed RNA significantly enhances protein expression by increasing translational efficiency and reducing the innate immune response.[1][2] A thorough understanding of the biophysical properties imparted by m1Ψ is critical for the rational design and optimization of RNA-based drugs. This guide provides an in-depth overview of the biophysical characterization of m1Ψ-modified RNA, including its effects on thermal stability, protein interactions, and immune sensing, along with detailed experimental protocols and pathway diagrams.

Impact of N1-Methylpseudouridine on RNA Biophysical Properties

The substitution of uridine (B1682114) with N1-methylpseudouridine introduces subtle yet profound changes to the physicochemical properties of an RNA molecule. These changes collectively contribute to its enhanced therapeutic potential.

Enhanced Thermal Stability and Structural Rigidity

N1-methylpseudouridine modification generally increases the thermal stability of RNA duplexes compared to their unmodified or even pseudouridine (B1679824) (Ψ)-containing counterparts.[3] This stabilizing effect is attributed to improved base stacking interactions within the RNA helix.[4][5][6] The presence of the methyl group on the N1 position of pseudouridine can further enhance these stacking forces.[6] This increased stability is context-dependent, varying with the specific nearest-neighbor sequence.[4]

The C-glycosidic bond in pseudouridine and its derivatives, along with the potential for an additional hydrogen bond from the N1-H (in pseudouridine), contributes to a more rigid RNA backbone.[7] This pre-organization of the RNA strand can reduce the entropic penalty of duplex formation, contributing to the observed increase in melting temperature (Tm).

Table 1: Thermodynamic Parameters of RNA Duplexes

This table summarizes the nearest-neighbor free energy parameters (ΔG°37 in kcal/mol) for RNA duplexes containing U, Ψ, and m1Ψ paired with Adenosine (A). These parameters are used to predict the overall stability of an RNA duplex. A more negative value indicates greater stability.

| Nearest-Neighbor Pair (5'-XpY-3') | ΔG°37 (kcal/mol) with U-A | ΔG°37 (kcal/mol) with Ψ-A | ΔG°37 (kcal/mol) with m1Ψ-A |

| A p U | -0.93 | -1.43 | -1.53 |

| C p U | -1.04 | -1.54 | -1.64 |

| G p U | -1.28 | -1.78 | -1.88 |

| U p U | -0.93 | -1.43 | -1.53 |

Data adapted from computational studies on nearest-neighbor thermodynamic parameters.[3]

Modulation of RNA-Protein Interactions

The structural alterations induced by m1Ψ can influence how RNA interacts with various RNA-binding proteins (RBPs). While often enhancing stability, this does not universally translate to stronger protein binding. For instance, the presence of pseudouridine has been shown to weaken the binding of the protein Pumilio 2 (hPUM2) to its consensus motif.[8][9] This suggests that the increased rigidity of the modified RNA may hinder its ability to adopt the specific conformation required for optimal protein recognition.

Conversely, in the context of translation, m1Ψ modification has been shown to increase the density of ribosomes on an mRNA transcript, which contributes to enhanced protein production.[10] This modification does not significantly alter the rate of amino acid addition by cognate tRNAs but can subtly affect translational fidelity depending on the codon context.[11][12][13]

Table 2: Kinetic Parameters of Translation

This table presents a qualitative summary of the effects of m1Ψ on key kinetic parameters of the translation process, as determined by in vitro translation assays.

| Kinetic Parameter | Effect of m1Ψ Modification | Reference |

| Rate of Cognate Amino Acid Incorporation | No substantial change | [11] |

| Rate of Translation Termination | Not significantly perturbed | |

| Ribosome Density on mRNA | Increased | [10] |

| Translational Fidelity | Subtle, context-dependent modulation | [1][11] |

Evasion of Innate Immune Recognition

A primary advantage of using m1Ψ in therapeutic mRNA is its ability to evade detection by innate immune sensors, such as Toll-like receptors (TLR7/8) and RIG-I-like receptors (RLRs), thereby reducing the inflammatory response.[1][2]

TLR7/8 Signaling Pathway

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), particularly degradation products.[] The incorporation of m1Ψ helps RNA evade this surveillance mechanism primarily by increasing its resistance to cleavage by endolysosomal nucleases like RNase T2.[] This prevents the generation of short, immunostimulatory RNA fragments that would otherwise bind to and activate TLR7/8, which subsequently trigger a downstream signaling cascade involving MyD88, IRAKs, and TRAF6, leading to the activation of transcription factors like NF-κB and IRF7 and the production of pro-inflammatory cytokines and type I interferons.[15][16][17]

Caption: Evasion of TLR7/8 signaling by m1Ψ-modified RNA.

RIG-I Signaling Pathway

Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate.[18] Upon binding to RNA, RIG-I undergoes a conformational change, leading to its ubiquitination by ligases such as TRIM25 and Riplet.[18][19] This activation allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), which then aggregates and serves as a platform to activate downstream kinases (TBK1/IKKε) that phosphorylate and activate the transcription factor IRF3, leading to type I interferon production.[18][20] Nucleoside modifications, including m1Ψ, are thought to abrogate RIG-I signaling, potentially by altering the RNA structure in a way that is not recognized efficiently by the receptor, thus preventing the initial binding and activation step.[2][21]

Caption: Abrogation of RIG-I signaling by m1Ψ-modified RNA.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the biophysical characterization of m1Ψ-modified RNA.

UV Thermal Denaturation for Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of an RNA duplex by measuring the change in UV absorbance at 260 nm as a function of temperature.

Methodology:

-

Sample Preparation: Dissolve the lyophilized RNA oligonucleotides (both unmodified and m1Ψ-modified sequences and their complements) in a buffer such as 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours. Prepare a series of dilutions to assess concentration dependence (e.g., 0.5 µM to 10 µM).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Collection:

-

Place the RNA sample in a quartz cuvette and overlay with mineral oil to prevent evaporation.

-

Equilibrate the sample at a low starting temperature (e.g., 15°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) up to a final temperature of 95°C.

-

Record the absorbance at 260 nm continuously throughout the temperature ramp.[22][23]

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

Normalize the curve to represent the fraction of unfolded RNA.

-

The melting temperature (Tm) is the temperature at which 50% of the RNA is in a double-stranded state. This is determined by finding the maximum of the first derivative of the melting curve.[9]

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the concentration dependence of the Tm through a van't Hoff plot (ln(Ct) vs 1/Tm).[9]

-

Caption: Workflow for UV thermal denaturation analysis.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Methodology:

-

Sample Preparation:

-

Prepare the RNA (titrate) and the binding partner (protein or small molecule titrant) in the exact same, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM KCl, 5 mM MgCl2, pH 7.4). Dialysis is the preferred method for buffer matching.

-

The concentration of the titrate in the sample cell is typically 10-20 µM. The titrant concentration in the syringe should be 10-15 times higher than the titrate.[24][25]

-

-

Instrumentation: Use an isothermal titration calorimeter (e.g., MicroCal iTC200).

-

Data Collection:

-

Thoroughly clean the sample cell and syringe.[24]

-

Load the RNA solution into the sample cell and the binding partner into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 1-2 µL each) of the titrant into the sample cell while stirring.

-

Record the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of titrant to titrate.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the association constant (Ka, which is 1/Kd), the binding enthalpy (ΔH), and the stoichiometry (n).[7][25][26]

-

In Vitro Translation (IVT) Assay

This assay measures the amount of protein produced from an mRNA template in a cell-free system, providing a direct readout of translational efficiency.

Methodology:

-

mRNA Template Preparation: Synthesize unmodified and m1Ψ-modified mRNAs encoding a reporter protein (e.g., Luciferase or GFP) using an in vitro transcription kit. The reaction should include a cap analog and a poly(A) tailing step. Purify the mRNA and verify its integrity and concentration.[10]

-

IVT Reaction Setup:

-

Use a commercial cell-free expression system (e.g., HeLa or rabbit reticulocyte lysate-based).[8][11][27]

-

Thaw all components on ice.

-

In a nuclease-free tube, combine the cell lysate, reaction mix (containing amino acids, energy source), RNase inhibitor, and a defined amount of the mRNA template (e.g., 50-100 ng/µL).

-

Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes).[8][11]

-

-

Protein Quantification:

-

If using a Luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.

-

If using a GFP reporter, measure the fluorescence at the correct excitation/emission wavelengths.

-

Quantify the protein yield by comparing the signal to a standard curve generated with a purified recombinant reporter protein.

-

-

Data Analysis: Compare the protein yield from the m1Ψ-modified mRNA to that from the unmodified mRNA to determine the relative translational efficiency.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. content.protocols.io [content.protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stabilized immune modulatory RNA compounds as agonists of Toll-like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of RIG-I Activation by K63-Linked Polyubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent Advances and Contradictions in the Study of the Individual Roles of Ubiquitin Ligases That Regulate RIG-I-Like Receptor-Mediated Antiviral Innate Immune Responses [frontiersin.org]

- 20. Reconstitution of the RIG-I Pathway Reveals a Pivotal Role of Unanchored Polyubiquitin Chains in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nucleotide Sequences and Modifications That Determine RIG-I/RNA Binding and Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 26. researchgate.net [researchgate.net]

- 27. assets.fishersci.com [assets.fishersci.com]

The Impact of N1-Methylpseudouridine on RNA Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccines, lauded for its ability to enhance protein expression and reduce innate immune responses.[1][2] A critical, yet less discussed, aspect of this modification is its influence on the secondary structure of RNA. This technical guide provides an in-depth analysis of the structural consequences of m1Ψ incorporation, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated molecular pathways. Understanding these structural impacts is paramount for the rational design of next-generation RNA-based medicines with optimized efficacy and safety profiles.

Introduction: The Structural Significance of N1-Methylpseudouridine

N1-methylpseudouridine is a modified nucleoside, structurally similar to uridine (B1682114), that is widely used in therapeutic mRNA development.[1] Its inclusion has been shown to increase the stability and translation efficiency of mRNA.[2] The methyl group on the N1 position of the pseudouridine (B1679824) base leads to enhanced base stacking interactions compared to both uridine and its parent modification, pseudouridine (Ψ).[2] This alteration in base stacking contributes to changes in the thermodynamic stability of RNA duplexes and can modulate the overall secondary structure of the RNA molecule. These structural changes, in turn, can influence interactions with RNA-binding proteins and the machinery of the innate immune system.

Quantitative Analysis of N1-Methylpseudouridine's Effect on RNA Duplex Stability

The thermodynamic stability of RNA secondary structures is a key determinant of their biological function. The incorporation of m1Ψ can alter the melting temperature (Tm), a measure of duplex stability, in a sequence- and context-dependent manner.[3]

Below is a summary of reported melting temperatures for various RNA duplexes containing uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ).

| Duplex Sequence (5'-3')Modification Site (X) | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) relative to Uridine (°C) |

| GCGXGCCGCAGC | U | 22.5 | - |

| GCGXGCCGCAGC | Ψ | 24.0 | +1.5 |

| GCGXGCCGCAGC | m1Ψ | 22.5 | 0 |

| GCAXGCGUAC | U | Not Determined | - |

| GCAXGCGUAC | Ψ | Not Determined | - |

| GCAXGCGUAC | m1Ψ | Not Determined | - |

| GCUXGCCGAGCG | U | 23.0 | - |

| GCUXGCCGAGCG | Ψ | 27.0 | +4.0 |

| GCUXGCCGAGCG | m1Ψ | 23.0 | 0 |

Data extracted from studies on short RNA duplexes. The precise Tm values can vary based on experimental conditions such as salt concentration.[3]

Experimental Protocols for Characterizing RNA Secondary Structure

Several experimental techniques can be employed to elucidate the structural impact of m1Ψ on RNA. Two key methods are UV thermal denaturation for assessing duplex stability and SHAPE-Seq for high-resolution secondary structure mapping.

UV Thermal Denaturation of m1Ψ-Modified RNA Oligonucleotides

This protocol is used to determine the melting temperature (Tm) of short RNA duplexes.

Methodology:

-

Oligonucleotide Synthesis and Purification: Synthesize the desired RNA oligonucleotides, with and without m1Ψ modification, using standard solid-phase synthesis protocols.[4] Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

-

Duplex Annealing: Resuspend the purified single-stranded RNA oligonucleotides in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Mix equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate proper annealing of the duplexes.

-

UV Spectrophotometry: Transfer the annealed RNA duplex solution to a quartz cuvette. Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex RNA has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[5]

SHAPE-Seq Analysis of m1Ψ-Modified RNA

Selective 2’-hydroxyl acylation analyzed by primer extension followed by sequencing (SHAPE-Seq) is a powerful technique for probing RNA secondary structure at single-nucleotide resolution.[6]

Methodology:

-

RNA Synthesis and Folding: Synthesize the m1Ψ-modified RNA of interest. The RNA is then folded into its native conformation under specific buffer conditions (e.g., physiological salt concentrations and temperature).

-

SHAPE Reagent Modification: Treat the folded RNA with a SHAPE reagent, such as 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7).[7] The reagent acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides, while constrained (base-paired) nucleotides react much more slowly. A no-reagent control is also prepared.

-

Reverse Transcription: Perform reverse transcription on both the modified and control RNA samples. The SHAPE adducts on the RNA template cause the reverse transcriptase to stall, generating a population of cDNAs whose lengths correspond to the positions of the modifications.

-

Library Preparation and Sequencing: Ligate sequencing adapters to the cDNA fragments and perform high-throughput sequencing to determine the positions and frequencies of the reverse transcription stops.

-

Data Analysis and Structure Modeling: The sequencing data is processed to calculate a "reactivity" profile for each nucleotide. This reactivity data is then used as a pseudo-energy constraint to guide computational RNA secondary structure prediction algorithms, resulting in a more accurate structural model.[8]

Visualizing Workflows and Pathways

Experimental Workflow for RNA Secondary Structure Analysis

The following diagram illustrates the general workflow for analyzing the secondary structure of m1Ψ-modified RNA using SHAPE-Seq.

Signaling Pathway: PKR Activation by dsRNA

The innate immune system can recognize double-stranded RNA (dsRNA) as a pathogen-associated molecular pattern, leading to the activation of protein kinase R (PKR).[9] The incorporation of m1Ψ can alter RNA secondary structure, potentially affecting the formation of dsRNA regions and thereby modulating PKR activation.

Conclusion

The incorporation of N1-methylpseudouridine into RNA has a demonstrable impact on its secondary structure, primarily through the enhancement of base stacking interactions. This structural modulation is context-dependent and can be quantitatively assessed using techniques such as UV thermal denaturation and SHAPE-Seq. The resulting alterations in RNA structure can influence downstream biological processes, including the activation of innate immune sensors like PKR. A thorough understanding and characterization of these structural effects are crucial for the continued development of safe and effective RNA-based therapeutics and vaccines. By providing detailed methodologies and clear visualizations of the relevant pathways, this guide serves as a valuable resource for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. luckslab.org [luckslab.org]

- 7. SHAPE-Seq [illumina.com]

- 8. RNAstructure Tutorials - Using SHAPE Data [rna.urmc.rochester.edu]